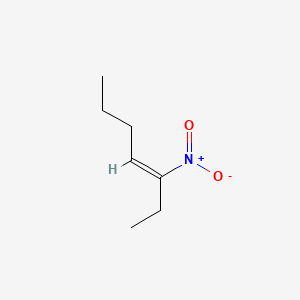![molecular formula C18H16N2O2 B14723087 [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone CAS No. 6310-00-5](/img/structure/B14723087.png)
[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone is a complex organic compound characterized by the presence of aziridine groups attached to a phenyl ring. Aziridines are three-membered nitrogen-containing rings known for their high reactivity, making this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone typically involves the reaction of aziridine with a phenyl-substituted carbonyl compound. The reaction conditions often require a catalyst to facilitate the formation of the aziridine ring. Common catalysts include Lewis acids such as boron trifluoride etherate. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Secondary amines
Substitution: Various substituted aziridines
Scientific Research Applications
Chemistry
In chemistry, [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its high reactivity makes it suitable for various organic transformations.
Biology
In biological research, this compound can be used to study the reactivity of aziridine rings in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone involves the interaction of its aziridine rings with various molecular targets The aziridine rings can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles in biological systems
Comparison with Similar Compounds
Similar Compounds
- [4-(Aziridine-1-carbonyl)phenyl]methanone
- [4-(Aziridine-1-carbonyl)phenyl]phenylmethanone
Uniqueness
The presence of multiple aziridine rings in [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone makes it more reactive compared to similar compounds with fewer aziridine groups. This increased reactivity enhances its utility in various chemical and biological applications.
Properties
CAS No. |
6310-00-5 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
[4-[4-(aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c21-17(19-9-10-19)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(22)20-11-12-20/h1-8H,9-12H2 |
InChI Key |
VEMLAANGXZOPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


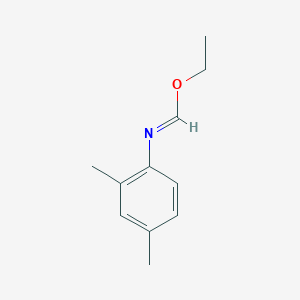
![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)
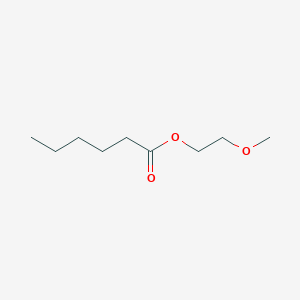
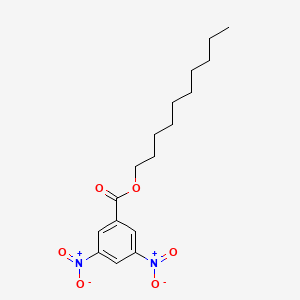
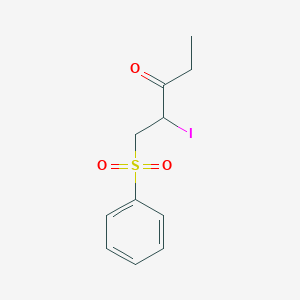
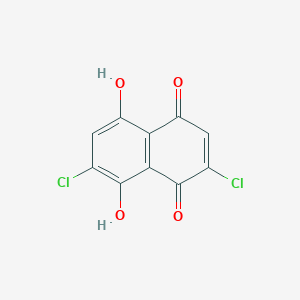
![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)

![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
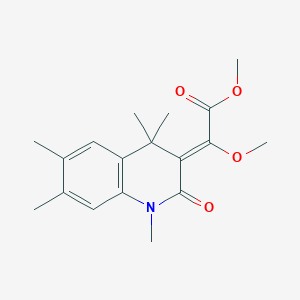
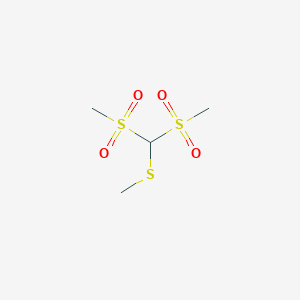
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
